Cinnamyl cinnamate

Description

This compound has been reported in Populus trichocarpa, Populus balsamifera, and other organisms with data available.

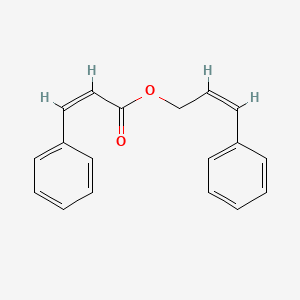

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2/b12-7+,14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBWNECTZUOWID-MZXMXVKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or colourless crystals, mild, balsamic, floral odour | |

| Record name | Cinnamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Cinnamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

n/a | |

| Record name | Cinnamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-69-0, 40918-97-6 | |

| Record name | Cinnamyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040918976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1438569N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinnamyl cinnamate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl cinnamate, an aromatic ester, is a molecule of significant interest in the fields of chemistry, pharmacology, and materials science. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound. It also explores its potential biological activities, with a focus on its anti-inflammatory properties through the modulation of key signaling pathways. Detailed experimental protocols for its synthesis and analysis are provided, alongside a comprehensive summary of its physicochemical data. This document aims to serve as a valuable resource for professionals engaged in research and development involving this versatile compound.

Chemical Properties and Structure

This compound is the ester formed from cinnamyl alcohol and cinnamic acid. It is a white to pale yellow crystalline solid with a faint, sweet, balsamic odor.[1][2]

Chemical Structure

-

IUPAC Name: [(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate[3]

-

Molecular Formula: C₁₈H₁₆O₂[3]

-

Canonical SMILES: C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=CC=C2[3]

-

InChI Key: NQBWNECTZUOWID-MZXMXVKLSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 264.32 g/mol | [3] |

| Melting Point | 42-45 °C | [1] |

| Boiling Point | 370 °C at 760 mmHg | [1] |

| Density | Approximately 1.1 g/cm³ | [4] |

| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, and oils. | [1][3] |

| logP (o/w) | 4.45 | [2] |

| Appearance | White to pale yellow crystalline solid | [1][2] |

Experimental Protocols

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and effective method is the Fischer-Speier esterification of cinnamic acid with cinnamyl alcohol in the presence of an acid catalyst.

Protocol: Acid-Catalyzed Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cinnamic acid (1.0 equivalent) and cinnamyl alcohol (1.2 equivalents) in an excess of a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 0.05 equivalents).

-

Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for the separation of this compound.

-

Injection: A split/splitless injector is typically used.

-

Oven Program: A temperature gradient program is employed to ensure good separation. For example, starting at a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 280 °C).

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically used for the analysis of this compound.

-

Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, is commonly employed. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 280 nm) is a suitable method.

Spectroscopic Data (Representative)

¹H NMR Spectroscopy (of Methyl Cinnamate)

-

Chemical Shifts (δ) in CDCl₃:

-

~3.8 ppm (s, 3H): -OCH₃ protons

-

~6.4 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton α to the carbonyl group

-

~7.7 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton β to the carbonyl group

-

~7.3-7.5 ppm (m, 5H): Aromatic protons

-

¹³C NMR Spectroscopy (of Methyl Cinnamate)

-

Chemical Shifts (δ) in CDCl₃:

-

~51 ppm: -OCH₃ carbon

-

~118 ppm: Vinylic carbon α to the carbonyl group

-

~128-130 ppm: Aromatic carbons

-

~134 ppm: Quaternary aromatic carbon

-

~145 ppm: Vinylic carbon β to the carbonyl group

-

~167 ppm: Carbonyl carbon

-

Infrared (IR) Spectroscopy

-

Key Absorption Bands (cm⁻¹):

-

~3050-3000: C-H stretching (aromatic and vinylic)

-

~1715: C=O stretching (ester)

-

~1635: C=C stretching (alkene)

-

~1600, 1580, 1495: C=C stretching (aromatic ring)

-

~1170, 1280: C-O stretching (ester)

-

Biological Activity and Signaling Pathways

This compound and related compounds have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The anti-inflammatory effects are of particular interest to drug development professionals.

Anti-inflammatory Mechanism

Studies on this compound and structurally similar compounds suggest that their anti-inflammatory effects may be mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor 4 (TLR4) pathways.

NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, leading to the production of inflammatory mediators such as cytokines and chemokines. This compound is hypothesized to inhibit this pathway, thereby reducing the inflammatory response.

TLR4 Signaling Pathway: TLR4 is a pattern recognition receptor that plays a critical role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 triggers downstream signaling cascades that lead to the activation of NF-κB and the production of pro-inflammatory cytokines. Inhibition of the TLR4 signaling pathway is a potential mechanism by which this compound may exert its anti-inflammatory effects.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of anti-inflammatory action of this compound through the inhibition of the TLR4 and NF-κB signaling pathways.

Caption: Proposed inhibitory action of this compound on the TLR4 and NF-κB signaling pathways.

Conclusion

This compound is a compound with well-defined chemical properties and a range of potential biological activities. Its anti-inflammatory effects, likely mediated through the inhibition of the NF-κB and TLR4 signaling pathways, make it a promising candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a solid foundation of its chemical characteristics, synthetic and analytical methodologies, and proposed mechanisms of action to aid researchers and drug development professionals in their endeavors. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Cinnamoylphenethylamine 1H-NMR chemical shifts: a concise reference for ubiquitous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound(122-69-0) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Cinnamyl Cinnamate: A Technical Guide to Natural Sources, Occurrence, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl cinnamate, an aromatic ester, is a naturally occurring compound valued for its unique sensory properties and potential biological activities. It serves as a significant component in various traditional remedies and is a key ingredient in the fragrance and flavor industries.[1][2][3] This technical guide provides an in-depth exploration of the primary natural sources of this compound, its concentration within these sources, its biosynthetic origins, and the detailed experimental protocols required for its extraction, isolation, and quantification. All quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of the compound's lifecycle from biosynthesis to analysis.

Natural Sources and Occurrence

This compound, also known as styracin, is predominantly found in the resinous exudates of specific trees.[4][5] The most commercially significant sources are balsams, which are complex mixtures of resins, essential oils, and aromatic compounds.

Primary Natural Sources:

-

Storax Balsam: This is a natural resin isolated from the wounded bark of trees from the Liquidambar genus, specifically Liquidambar orientalis (Asia Minor) and Liquidambar styraciflua (North and Central America).[6] Purified storax is a primary source, containing a significant amount of this compound.[4][6]

-

Peru Balsam: Derived from the trunk of Myroxylon balsamum var. pereirae, a tree native to Central and South America, Peru balsam is another major source.[7][8] It is a complex mixture containing numerous substances, including this compound, though typically at a lower concentration than in Storax.[7][9]

-

Other Documented Sources: The compound has also been identified in the bud exudates of Populus species such as Populus balsamifera (balsam poplar) and in the male flowers of Alnus sieboldiana.[5][10] While present, these are not typically commercial sources for extraction.

Quantitative Occurrence of this compound

The concentration of this compound can vary depending on the source, geographical origin, and purification methods. The following table summarizes the available quantitative data.

| Natural Source | Botanical Name(s) | Plant Part | Concentration of this compound (% w/w) | References |

| Storax Balsam | Liquidambar orientalis, Liquidambar styraciflua | Bark Resin | 5.0% - 15.0% | [6][11] |

| Peru Balsam | Myroxylon balsamum var. pereirae | Trunk Balsam | Up to 0.5% | [9] |

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route of secondary metabolism in plants that produces a wide variety of phenolic compounds from the amino acid phenylalanine.[12][13] The biosynthesis involves the formation of its two constituent parts, cinnamyl alcohol and cinnamic acid, followed by an esterification reaction.

The key steps are:

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

-

Activation of Cinnamic Acid: Cinnamic acid is activated, often by conversion to its Coenzyme A thioester, cinnamoyl-CoA, by the enzyme 4-coumarate-CoA ligase (4CL).

-

Formation of Cinnamyl Alcohol: Cinnamoyl-CoA is then reduced in a two-step process by the enzymes cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to yield cinnamyl alcohol.

-

Esterification: this compound is formed through the esterification of cinnamyl alcohol with an activated cinnamic acid molecule, such as cinnamoyl-CoA, catalyzed by an acyltransferase.

Experimental Protocols

The isolation and quantification of this compound from its natural sources require a multi-step approach involving extraction, purification, and analytical determination.

Extraction and Isolation from Storax Balsam

This protocol outlines a general procedure for the extraction and purification of this compound from storax resin.

1. Preparation of Raw Material:

-

Obtain crude storax balsam. Ensure the material is free of excessive water and debris. The resin may need to be gently heated to reduce its viscosity.[11]

2. Solvent Extraction:

-

Accurately weigh approximately 50 g of the prepared storax balsam into a suitable flask.

-

Add 250 mL of 95% ethanol.

-

Stir the mixture at room temperature for 4-6 hours or until the resin is fully dissolved. Storax is typically soluble in alcohol.[11]

-

Filter the resulting solution through a Buchner funnel with Whatman No. 1 filter paper to remove any insoluble matter.

3. Solvent Removal:

-

Transfer the ethanolic extract to a round-bottom flask.

-

Concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to remove the ethanol. The result is a viscous, crude extract rich in this compound and other components.

4. Purification by Recrystallization:

-

Dissolve the crude extract in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then transfer to a 4°C environment to induce crystallization. This compound will crystallize as rectangular prisms.[4][14]

-

Collect the crystals by vacuum filtration and wash them with a small volume of cold ethanol.

-

Dry the purified crystals in a vacuum desiccator.

5. Purity Assessment:

-

Assess the purity of the isolated crystals using Thin Layer Chromatography (TLC) and confirm the identity and final purity using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Analytical Quantification by GC-MS

Gas Chromatography-Mass Spectrometry is a highly specific and sensitive method for the quantification of volatile compounds like this compound.[15]

1. Instrumentation:

-

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

2. Sample Preparation:

-

Stock Solution: Accurately weigh 10 mg of purified this compound or a certified reference material and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate or methanol) in a volumetric flask to create a 1 mg/mL stock solution.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.

-

Sample Solution: Prepare the extract for analysis by dissolving a known quantity in the solvent and diluting it to fall within the calibration range.

3. GC-MS Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold at 280°C for 10 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

Quantifier Ion: m/z 131. Qualifier Ions: m/z 103, 148.

4. Data Analysis:

-

Integrate the peak area of the quantifier ion (m/z 131) for this compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample solution from the calibration curve and calculate the content in the original material.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust alternative for routine quality control.[16][17]

1. Instrumentation:

-

An HPLC system with a UV/Vis or Diode Array Detector (DAD).

2. Sample Preparation:

-

Prepare stock, calibration, and sample solutions as described in the GC-MS protocol (Section 3.2), using a mobile phase-compatible solvent like acetonitrile.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (75:25, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 278 nm.

4. Data Analysis:

-

Integrate the peak area corresponding to this compound.

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

References

- 1. This compound | 122-69-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 122-69-0: this compound | CymitQuimica [cymitquimica.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. This compound | C18H16O2 | CID 1550890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Storax balsam - Wikipedia [en.wikipedia.org]

- 7. Balsam of Peru - Wikipedia [en.wikipedia.org]

- 8. pharmacy180.com [pharmacy180.com]

- 9. composition - Rivera Balsam [riverabalsam.com]

- 10. researchgate.net [researchgate.net]

- 11. A Modern Herbal | Storax [botanical.com]

- 12. researchgate.net [researchgate.net]

- 13. A Cinnamate 4-HYDROXYLASE1 from Safflower Promotes Flavonoids Accumulation and Stimulates Antioxidant Defense System in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | 122-69-0 [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Cinnamyl Cinnamate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Cinnamyl cinnamate, a naturally occurring ester, has garnered significant interest within the scientific community, particularly in the fields of pharmacology and materials science. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing core information on its chemical properties, synthesis, analysis, and biological activities. This compound is found in the storax of Liquidambar orientalis and Liquidambar styraciflua, as well as in Peru and Honduras balsams. Its pleasant aromatic profile has traditionally led to its use in the fragrance and flavor industries; however, emerging research into the broader class of cinnamates suggests a potential for more advanced applications.

Core Chemical and Physical Data

This compound, with the CAS number 122-69-0 and a molecular formula of C18H16O2 , is an ester of cinnamyl alcohol and cinnamic acid.[1][2][3][4] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 122-69-0 | [2][3][4] |

| Molecular Formula | C18H16O2 | [1][3][4] |

| Molecular Weight | 264.32 g/mol | [3] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | [5] |

| Melting Point | 44 °C | [6] |

| Boiling Point | 370 °C | [6] |

| Density | 1.10 g/cm³ | [6] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, alcohol, ether, and benzene. | [7] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several esterification methods. The choice of method often depends on the desired yield, purity, and scale of the reaction.

Protocol 1: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of cinnamic acid with cinnamyl alcohol at room temperature.

Materials:

-

Cinnamic acid

-

Cinnamyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM (5 mL).

-

In a separate flask, prepare a solution of cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL).

-

In another flask, prepare a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL).

-

Under an inert atmosphere (e.g., Nitrogen), add the cinnamyl alcohol solution to the cinnamic acid solution.

-

Slowly add the DCC solution to the reaction mixture with constant stirring.

-

Allow the reaction to proceed at room temperature for 1.5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the formation of a white precipitate of dicyclohexylurea (DCU) will be observed. The DCU can be removed by filtration.

-

The filtrate is then typically washed with dilute acid and bicarbonate solutions, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Protocol 2: Acyl Halide Method

This is a two-step process that involves the conversion of cinnamic acid to the more reactive cinnamoyl chloride, which then reacts with cinnamyl alcohol.

Step 1: Synthesis of Cinnamoyl Chloride

-

In a reaction flask equipped with a reflux condenser and a gas trap, add cinnamic acid (0.67 mol).

-

Slowly add thionyl chloride (SOCl2) to the cinnamic acid.

-

Heat the mixture to reflux and maintain for a period to ensure complete conversion to the acid chloride.

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

Step 2: Esterification

-

Dissolve cinnamyl alcohol (0.6 mol) in a suitable organic solvent in a separate flask.

-

Warm the solution to 30-50 °C with stirring.

-

Slowly add the prepared cinnamoyl chloride dropwise to the cinnamyl alcohol solution over 3-5 hours.[1]

-

Continue stirring the reaction for an additional 3 hours.[1]

-

Remove the solvent by distillation under reduced pressure to obtain the crude this compound.

Protocol 3: Transesterification

This method involves the reaction of an ester of cinnamic acid (e.g., ethyl cinnamate or methyl cinnamate) with cinnamyl alcohol, typically under catalysis.

Materials:

-

Methyl cinnamate

-

Cinnamyl alcohol

-

Potassium carbonate (catalyst)

Procedure:

-

Combine methyl cinnamate and cinnamyl alcohol in a reaction vessel.

-

Add a catalytic amount of potassium carbonate.

-

Heat the mixture. During the reaction, the methanol generated is evaporated to drive the equilibrium towards the product side.

-

This process can shorten the reaction time and improve the conversion rate.

-

After the reaction, the crude this compound can be purified by vacuum distillation.

Comparison of Synthesis Methods

| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield |

| Steglich Esterification | Cinnamic acid, Cinnamyl alcohol, DCC, DMAP | Dichloromethane | Room Temperature | ~1.5 hours | High |

| Acyl Halide Method | Cinnamic acid, Thionyl chloride, Cinnamyl alcohol | Organic Solvent | 30-50 | 6-8 hours | ~81-83% |

| Transesterification | Methyl cinnamate, Cinnamyl alcohol, Potassium carbonate | None (or high boiling solvent) | Elevated | Varies | Good |

Purification and Analytical Techniques

Purification:

-

Recrystallization: A common method for purifying the solid crude product. Ethanol or methanol are often used as solvents.[2][4] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of crystals of purified this compound.

-

Column Chromatography: This technique is employed to separate the desired ester from unreacted starting materials and byproducts.[8]

Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile compounds like this compound, providing both qualitative and quantitative information.[9]

-

High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of this compound in a mixture.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure of the synthesized compound.[8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule, confirming the ester linkage.[9]

Biological Activities and Drug Development Potential

While research specifically on this compound is ongoing, the broader class of cinnamates has demonstrated a wide range of biological activities that are of interest to drug development professionals.[3][6]

-

Antimicrobial Activity: Cinnamates have shown broad-spectrum activity against various bacteria and fungi.[3][10] Their mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.[3]

-

Anti-inflammatory Activity: Cinnamic acid derivatives have been shown to possess significant anti-inflammatory properties by modulating key inflammatory pathways.[3]

-

Antioxidant Activity: Cinnamates are known to be potent antioxidants, capable of neutralizing free radicals and reducing oxidative stress, which is implicated in many chronic diseases.[3]

-

Anticancer Activity: Some cinnamates have been observed to inhibit the proliferation of various cancer cell lines and induce apoptosis.[3]

-

Neuroprotective Properties: The antioxidant and anti-inflammatory effects of cinnamates suggest their potential as neuroprotective agents.[3]

The cinnamoyl moiety is present in several existing drugs, highlighting the therapeutic potential of this class of compounds.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for the Steglich Esterification of this compound.

Caption: Workflow for the Acyl Halide Method for this compound Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN100582083C - Method for preparing this compound - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 122-69-0 [chemicalbook.com]

- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Cinnamyl Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl cinnamate, a compound of interest in various scientific disciplines. The following sections present quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.73 | d | 16.0 | 1H, Vinylic H of cinnamate |

| 7.52 | m | - | 2H, Aromatic H |

| 7.41-7.23 | m | - | 8H, Aromatic H |

| 6.81 | d | 16.0 | 1H, Vinylic H of cinnamate |

| 6.41 | dt | 16.0, 6.2 | 1H, Vinylic H of cinnamyl |

| 4.85 | d | 6.2 | 2H, -O-CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.9 | C=O (Ester) |

| 145.1 | Vinylic CH of cinnamate |

| 136.2 | Quaternary Aromatic C |

| 134.5 | Quaternary Aromatic C |

| 130.4 | Vinylic CH of cinnamyl |

| 129.0 | Aromatic CH |

| 128.6 | Aromatic CH |

| 128.1 | Aromatic CH |

| 126.6 | Aromatic CH |

| 123.4 | Vinylic CH of cinnamyl |

| 117.9 | Vinylic CH of cinnamate |

| 65.2 | -O-CH₂- |

Solvent: CDCl₃, Frequency: 100 MHz. Data is based on typical chemical shifts for cinnamate esters and related structures.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H Stretch |

| ~3020 | Medium | Vinylic C-H Stretch |

| ~1715 | Strong | C=O Ester Stretch |

| ~1635 | Strong | C=C Alkene Stretch |

| ~1580, 1495, 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1160 | Strong | C-O Ester Stretch |

| ~970 | Strong | =C-H Out-of-plane bend (trans) |

Sample preparation: Nujol Mull or KBr pellet.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 264 | 15 | [M]⁺ (Molecular Ion) |

| 147 | 10 | [C₆H₅CH=CHCO]⁺ |

| 131 | 100 | [C₆H₅CH=CH]⁺ |

| 117 | 85 | [C₉H₉]⁺ |

| 115 | 50 | [C₉H₇]⁺ |

| 105 | 20 | [C₆H₅CO]⁺ |

| 103 | 40 | [C₈H₇]⁺ |

| 91 | 35 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Ensure the solvent height in the NMR tube is approximately 4-5 cm.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, observing the lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single scan to check the signal-to-noise ratio.

-

Set the number of scans (typically 8-16 for good signal-to-noise).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the ¹H NMR spectrum.

-

-

¹³C NMR:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set an appropriate relaxation delay.

-

Acquire the ¹³C NMR spectrum.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy Protocol (Nujol Mull)

-

Sample Preparation:

-

Place a small amount (2-5 mg) of solid this compound in an agate mortar.

-

Add 1-2 drops of Nujol (mineral oil).

-

Grind the mixture with a pestle until a smooth, translucent paste is formed.

-

-

Instrument Setup (FT-IR Spectrometer):

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty spectrometer.

-

Apply a small amount of the Nujol mull to the center of one salt plate using a spatula.

-

Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.

-

Place the salt plate assembly in the sample holder in the spectrometer.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks. Note that Nujol itself has absorbances (around 2924, 2853, 1462, and 1377 cm⁻¹) which should be ignored in the sample spectrum.

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup (GC-MS System):

-

Gas Chromatograph (GC):

-

Equip the GC with a suitable capillary column (e.g., a nonpolar column like HP-5MS).

-

Set the injector temperature (e.g., 250 °C).

-

Set the carrier gas (e.g., Helium) flow rate.

-

Program the oven temperature. A typical program might be: hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Set the ion source to electron ionization (EI) mode.

-

Set the electron energy to 70 eV.

-

Set the mass range to be scanned (e.g., m/z 40-500).

-

Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Start the GC run and the MS data acquisition simultaneously.

-

The MS will continuously scan the specified mass range as compounds elute from the GC column.

-

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

The Biological Activity of Cinnamyl Cinnamate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl cinnamate esters, a class of naturally derived and synthetic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. These esters, formed from cinnamic acid and cinnamyl alcohol, exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound esters and related cinnamate derivatives, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Biological Activities

The therapeutic potential of this compound esters stems from their ability to modulate various cellular processes. The primary areas of biological activity that have been extensively investigated include:

-

Anticancer Activity: Cinnamate derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[4][5][6] Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor growth.[1][7]

-

Antimicrobial Activity: this compound and related esters exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[8][9][10] Their mode of action is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular energy production.[8][11]

-

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory properties of cinnamate esters.[12][13][14] They can modulate key inflammatory pathways and inhibit the production of pro-inflammatory mediators.[11][15]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound and other cinnamate esters from various studies. These values provide a comparative measure of their potency.

Table 1: Anticancer Activity of Cinnamate Esters

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m) | A549 (non-small-cell lung cancer) | Cell Viability Assay | Not specified | [16] |

| Phenyl 2,3-dibromo-3-phenylpropanoate (3q) | B16-F10 (murine melanoma) | Cytotoxicity Assay | Not specified | [17] |

| This compound | MCF7, A549, HL60, Hela | Cell Proliferation Assay | 10 µM (tested concentration) | [18] |

| Methyl Cinnamate | HT-144 (Human Melanoma) | Not specified | 2.4 mM (for Cinnamic Acid) | [19] |

| Cinnamic acyl shikonin derivative (8b) | SW872-s, A875, A549 | Not specified | 0.69 µM, 0.65 µM, 1.62 µM | [20] |

| 4-hydroxy-3-nitrophenyl cinnamic acid esters (14, 33) | L. donovani | Antiprotozoal Assay | 0.64 µM, 0.42 µM | [21] |

Table 2: Antimicrobial Activity of Cinnamate Esters

| Compound | Microorganism | Test Method | MIC Value | Reference |

| Methyl Cinnamate | Bacillus subtilis | Broth Microdilution | 2 mg/mL | [19] |

| Methyl Cinnamate | Escherichia coli | Broth Microdilution | > 4 mg/mL | [19] |

| Ethyl Cinnamate (3) | Candida species | Broth Microdilution | 726.36 µM | [8][22] |

| Butyl Cinnamate (6) | Candida species | Broth Microdilution | 626.62 µM | [8][22] |

| 4-isopropylbenzylcinnamide (18) | S. aureus, S. epidermidis, P. aeruginosa | Broth Microdilution | 458.15 µM | [8][22] |

| Benzyl Cinnamate (18a) | S. aureus, S. epidermidis | Not specified | 128 µg/mL | [23] |

| Benzyl Cinnamate (18a) | P. aeruginosa | Not specified | 256 µg/mL | [23] |

| 1-cinnamoylpyrrolidine | Various bacteria | Not specified | 0.5 mg/mL | [24] |

Table 3: Anti-inflammatory Activity of Cinnamate Esters

| Compound | Test Model | Assay | Activity | Reference |

| Pulegyl cinnamate | Carrageenan-induced mouse paw edema | In vivo | Displayed noteworthy activity | [12] |

| Menthyl cinnamate | Carrageenan-induced mouse paw edema | In vivo | Displayed interesting activity | [12] |

| Methyl Cinnamate | RAW264.7 cells | mRNA expression | Potent anti-inflammatory activity | [25] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature.

Synthesis of Cinnamate Esters

A common method for synthesizing cinnamate esters is through the reaction of cinnamoyl chloride with a corresponding alcohol.

Protocol: Ester Preparation [12]

-

Preparation of Cinnamoyl Chloride: The corresponding acid chloride is prepared under an inert atmosphere using thionyl chloride in refluxing anhydrous benzene.

-

Esterification: The acid chloride is added to the monoterpene alcohol dissolved in dry benzene containing a few magnesium shavings.

-

Reflux: The mixture is then refluxed for 8 hours.

-

Identification: The resulting esters are identified by their physical constants, 1H and 13C NMR, and mass spectrometry.

Another widely used method is Steglich esterification, which is effective under milder conditions.[4]

Protocol: Steglich Esterification [4]

-

Reaction Setup: Cinnamic acid, an alcohol, N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent, and 4-(N,N'-dimethylamino)pyridine (DMAP) as a catalyst are combined in a suitable solvent.

-

Reaction Mechanism: DCC activates the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct.

-

Purification: The precipitated DCU is removed by filtration, and the ester is purified using standard chromatographic techniques.

Anticancer Activity Assays

Protocol: MTT Assay for Cytotoxicity [11][19]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[11]

-

Compound Treatment: Cells are treated with various concentrations of the cinnamate compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is included.[19]

-

MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.[19]

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[11][19]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[19]

-

Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined.[19]

Antimicrobial Activity Assays

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [1][8]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a broth medium to a concentration of approximately 1 x 10^6 CFU/mL.[19] This is then diluted to the final required inoculum density (typically 5 x 10^5 CFU/mL for bacteria).[1]

-

Compound Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the test compound are performed in the appropriate broth medium to achieve a range of concentrations.[1]

-

Inoculation: 50 µL of the microbial inoculum is added to each well of the microtiter plate.[19]

-

Controls: A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.[1][19]

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

Anti-inflammatory Activity Assays

Protocol: Carrageenan-Induced Paw Edema Test [12]

This in vivo model is used to assess the anti-inflammatory activity of compounds.

-

Compound Administration: Animals receive an intraperitoneal dose of the test compound (e.g., 75 mg/kg). A reference animal receives a standard anti-inflammatory drug (e.g., 80 mg/kg of phenylbutazone).

-

Induction of Edema: Acute mouse paw edema is induced by the administration of 3.5% carrageenan.

-

Measurement: The volumes of the mice paws are compared at 1, 3, 5, and 7 hours after the administration of carrageenan to measure the anti-inflammatory effect.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound esters are underpinned by their interaction with various cellular signaling pathways. While the precise mechanisms for every derivative are still under investigation, several key pathways have been implicated.

Anticancer Signaling Pathways

Cinnamate derivatives exert their anticancer effects by modulating signaling pathways that control cell proliferation, apoptosis, and cell cycle progression.[11]

Caption: Anticancer mechanism of this compound.

Antimicrobial Mechanism of Action

The antimicrobial action of cinnamates is often attributed to their ability to disrupt the integrity of microbial cell membranes and inhibit crucial enzymes.[8]

Caption: Antimicrobial workflow of this compound.

Anti-inflammatory Signaling Cascade

Cinnamate esters can suppress inflammation by inhibiting the production of pro-inflammatory mediators. This is often achieved by modulating signaling pathways such as the NF-κB and MAPK pathways.[11]

Caption: Anti-inflammatory action of this compound.

Conclusion

This compound esters and related derivatives represent a promising class of bioactive compounds with significant therapeutic potential. Their multifaceted biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for further research and development in the pharmaceutical and nutraceutical industries. The data and protocols presented in this technical guide offer a solid foundation for scientists and researchers to explore and harness the full potential of these versatile molecules. Further investigations into their structure-activity relationships and mechanisms of action will be crucial in designing novel and more potent therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of cinnamyl compounds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Antiinflammatory Activity of Cinnamic Acid Esters [mdpi.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of cinnamic acid ester derivatives with antiproliferative and antimetastatic activities on murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Design, synthesis and biological evaluation of cinnamic acyl shikonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

- 25. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnamyl Cinnamate: An In-depth Technical Guide on Mechanisms of Action

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, are gaining significant attention in the scientific community for their broad spectrum of biological activities.[1] Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, belongs to this versatile family and is recognized for its potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial effects.[2][3] These compounds are found in various plants, essential oils, and resins, and have a favorable safety profile, making them attractive candidates for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound and related derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanisms of Action

The therapeutic potential of this compound and its analogues stems from their ability to modulate key cellular signaling pathways and interact with specific molecular targets. The primary mechanisms of action explored in preclinical studies include anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

Cinnamate derivatives exert potent anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4]

Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of pro-inflammatory gene expression.[1] In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB.[1] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate the transcription of inflammatory mediators.[1][5][6]

Cinnamate derivatives, such as bornyl cinnamate and 4-methoxycinnamyl p-coumarate (MCC), have been shown to suppress this pathway by:

-

Inhibiting the phosphorylation and degradation of IκBα.[4][7][8]

-

Preventing the nuclear translocation of the NF-κB p65 subunit.[4][7][8]

This inhibition leads to a significant downregulation of NF-κB target genes, resulting in reduced production of pro-inflammatory molecules like nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[4][7][9]

Modulation of MAPK and Akt/GSK-3β Pathways: Cinnamates also modulate other key inflammatory pathways. MCC has been observed to significantly reduce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), p38 MAPK, and protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β).[4] By suppressing these pathways, cinnamates further reduce the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][9]

Upregulation of Nrf2/HO-1 Signaling: In addition to suppressing pro-inflammatory signals, some cinnamates enhance endogenous antioxidant responses. MCC has been shown to increase the expression of heme oxygenase-1 (HO-1) by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.[4]

Quantitative Data: Anti-inflammatory Effects

| Compound/Derivative | Assay System | Target | Effect | Concentration | Reference |

| Bornyl Cinnamate | LPS-stimulated RAW 264.7 cells | NO, PGE2, TNF-α, IL-1β | Significant inhibition of production | Not specified | [7][8] |

| Methyl Cinnamate | LPS-stimulated RAW 264.7 cells | Cox2, Nos2, Tnfa mRNA | Significant suppression | 1-10 mM | [10][11] |

| 4-methoxycinnamyl p-coumarate (MCC) | LPS-induced BV2 microglial cells | NO, PGE2, iNOS, COX-2 | Significant reduction in secretion/expression | Not specified | [4] |

| Cinnamic Acid-ZLH Nanocarrier (ZCA) | LPS-induced RAW 264.7 cells | NO, PGE2, TNF-α, IL-1β, IL-6 | Downregulation | Not specified | [9] |

Antioxidant Activity

The antioxidant capacity of cinnamates is a key aspect of their mechanism of action, contributing to their protective effects in various disease models. This activity is primarily attributed to the phenolic hydroxyl group and the conjugated double bond in their structure, which can donate a hydrogen atom to scavenge free radicals and stabilize the resulting phenoxyl radical.[1]

Quantitative Data: Antioxidant Activity (DPPH Assay)

| Compound | IC50 (µg/mL) | Relative Potency | Reference |

| Cinnamic Acid | 1.2 | Poor | [12][13] |

| Ethyl Cinnamate | 0.64 | Moderate | [12][13] |

| Cinnamyl Alcohol | 0.84 | Moderate | [12][13] |

| Methyl Cinnamate | - | Higher than Cinnamaldehyde | [14] |

| Vitamin C (Standard) | - | High | [12] |

Note: Lower IC50 values indicate higher antioxidant activity.

Antimicrobial and Antifungal Activity

Cinnamic acid and its esters have demonstrated a broad range of antimicrobial activities.[2] Their lipophilicity allows them to pass through microbial cell membranes.[15] The proposed mechanisms include:

-

Enzyme Inhibition: A key mechanism for antifungal action is the inhibition of benzoate 4-hydroxylase (CYP53), an enzyme essential for the detoxification of aromatic compounds in fungi.[15][16]

-

Cell Membrane Disruption: Cinnamates can disrupt microbial cell membranes and inhibit ATPase activity.[17]

-

Biofilm Prevention: These compounds have been shown to prevent the formation of biofilms, which are critical for microbial survival and resistance.[17]

Quantitative Data: Antimicrobial Activity

| Compound | Organism | MIC (µM) | Reference |

| Butyl Cinnamate (6) | C. albicans, C. tropicalis, A. flavus | 626.62 | [18] |

| Ethyl Cinnamate (3) | C. albicans, C. tropicalis, A. flavus | 726.36 | [18] |

| Methyl Cinnamate (2) | C. albicans, C. tropicalis | 789.19 | [18] |

| Isopropyl Cinnamide (18) | S. aureus | 458.15 | [18] |

Enzyme Inhibition

Beyond antimicrobial targets, cinnamates inhibit a variety of other enzymes, which contributes to their diverse pharmacological profile.

Quantitative Data: Enzyme Inhibition

| Compound Class | Enzyme | Inhibition Type | IC50 / Ki | Reference |

| Cinnamic Acid Derivatives | Polyphenol Oxidase (PPO) | Mixed-type | - | [19] |

| Methyl Cinnamate | Polyphenol Oxidase (PPO) | Competitive | - | [19] |

| Cinnamic Acid Derivatives | Chorismatases / Isochorismatases | Competitive | µM to mM range | [20] |

| Cinnamate Hybrids | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | - | - | [21] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound and its derivatives.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1]

-

Preparation of Solutions:

-

Serial Dilutions: Create a range of concentrations for the test compound and standard (e.g., 0.0004 to 0.0020 mg/mL) by serial dilution with methanol.[1]

-

Reaction: Mix 5 mL of each diluted sample with 5 mL of the methanolic DPPH solution.[1]

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes. A color change from purple to yellow indicates scavenging activity.[1]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol 2: Inhibition of COX-2 Activity in Macrophages (Anti-inflammatory Activity)

This cell-based assay evaluates the ability of a compound to inhibit the pro-inflammatory enzyme COX-2.[1]

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of the test cinnamate compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce COX-2 expression. Include vehicle-treated and unstimulated controls.

-

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

PGE2 and Cytokines (TNF-α, IL-6): Quantify the levels of these mediators in the supernatant using commercially available ELISA kits.

-

-

Western Blot Analysis: Lyse the cells and perform western blotting to determine the protein expression levels of COX-2, iNOS, and key signaling proteins (e.g., phospho-IκBα, total IκBα, nuclear p65).

Conclusion

This compound and related cinnamic acid derivatives exhibit a compelling range of biological activities relevant to drug development. Their mechanisms of action are multifaceted, primarily involving the suppression of key pro-inflammatory signaling pathways such as NF-κB and MAPK, potent antioxidant effects through free radical scavenging, and antimicrobial action via enzyme inhibition and membrane disruption. The quantitative data and established protocols presented in this guide provide a solid foundation for further research into these promising compounds. Future studies should focus on elucidating more detailed structure-activity relationships, exploring synergistic effects with existing therapies, and advancing the most potent derivatives into preclinical and clinical development for inflammatory, infectious, and neurodegenerative diseases.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamyl Cinnamate: A Comprehensive Technical Review of Research and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl cinnamate, the ester of cinnamyl alcohol and cinnamic acid, is a naturally occurring compound found in the resin of trees from the Liquidambar genus, commonly known as storax, as well as in Peru and Honduras balsams.[1] It belongs to the broader class of cinnamates, which are derivatives of cinnamic acid and are widely distributed in the plant kingdom.[2] These compounds are integral components of many essential oils, fruits, and spices.[2] Historically used in fragrances and as flavoring agents, this compound and its related compounds are gaining significant scientific interest for their diverse biological activities.[2][3] This technical guide provides a comprehensive review of the existing research on this compound, with a focus on its synthesis, biological properties, and the experimental methodologies used for its evaluation. While research directly on this compound is somewhat limited, this review will also draw upon the extensive literature on closely related cinnamate derivatives to provide a broader context and highlight potential areas for future investigation. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this versatile compound.

Synthesis of this compound

The primary methods for synthesizing this compound involve esterification reactions between cinnamyl alcohol and a cinnamic acid derivative. The choice of method often depends on the desired yield, purity, and scale of the reaction.

Data Presentation: Comparison of Synthetic Methods

| Method | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| Acyl Halide Method | Cinnamic acid, Thionyl chloride; Cinnamoyl chloride, Cinnamyl alcohol | Organic Solvent | 8-10 hours | 81.2% | High | [4] |

| 6-8 hours | 89.0% | 99.0% | [5] | |||

| Steglich Esterification | (E)-cinnamic acid, Cinnamyl alcohol, DCC, DMAP | Anhydrous DCM | 1.5 hours | ~98% | High | [6] |

| (E)-cinnamic acid, Alcohols, EDC, DMAP | Acetonitrile | 45 minutes | ~70% | High | [7] | |

| Wittig-type Reaction | Benzaldehydes, Phosphorane | Not specified | Not specified | High | High | [8] |

Experimental Protocols: Synthesis

1. Acyl Halide Method

This traditional method involves the conversion of cinnamic acid to the more reactive cinnamoyl chloride, which then reacts with cinnamyl alcohol.

-

Step 1: Preparation of Cinnamoyl Chloride. Cinnamic acid is heated with thionyl chloride.[4] The molar ratio of cinnamic acid to thionyl chloride is typically 1:1.2-2.[5] The reaction is initially controlled at a low temperature (-5 to 40 °C) and then heated to 60-70 °C for 5-7 hours.[4][5] Excess thionyl chloride is removed by distillation under atmospheric pressure.[4][6]

-

Step 2: Esterification. Cinnamyl alcohol is dissolved in a suitable organic solvent and warmed to 30-50 °C with stirring.[6] The prepared cinnamoyl chloride is added dropwise over 3-5 hours.[5][6] The reaction is stirred for an additional 3 hours.[5][6]

-

Step 3: Purification. The solvent is removed by distillation under reduced pressure.[5][6] The crude product is then recrystallized from methanol or ethanol to yield the purified this compound.[4][5]

2. Steglich Esterification

This method offers a milder and often higher-yield alternative to the acyl halide method, using a carbodiimide to activate the carboxylic acid.

-

Reagents: (E)-cinnamic acid, cinnamyl alcohol, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7]

-

Procedure:

-

Dissolve (E)-cinnamic acid and a catalytic amount of DMAP in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.[6][7]

-

Add cinnamyl alcohol to the mixture.[6]

-

In a separate flask, dissolve DCC or EDC in the same anhydrous solvent.[6]

-

Slowly add the carbodiimide solution to the reaction mixture under an inert atmosphere (e.g., Nitrogen) with stirring.[6]

-

Allow the reaction to stir at room temperature for 1.5 hours or with mild heating (40-45 °C) for 45 minutes.[6][7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

-

Work-up:

-

A white precipitate of dicyclohexylurea (DCU) will form if DCC is used; this is removed by filtration.[6]

-

If acetonitrile is used as the solvent, it is removed under reduced pressure.[6] The resulting crude solid is dissolved in ethyl acetate.[6]

-

The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.[6]

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the purified ester.[6]

-

Mandatory Visualization: Synthesis Workflows

Caption: Workflow for Steglich Esterification using DCC.

Biological Activities of this compound and Derivatives

Cinnamates, as a class of compounds, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2] While specific data for this compound is not always available, the activities of related compounds provide a strong indication of its potential.

Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[2] The antimicrobial mechanism is thought to involve the disruption of microbial cell membranes and interference with the synthesis of nucleic acids and proteins.

Quantitative Antimicrobial Data for Cinnamate Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

| Methyl Cinnamate | Candida species | 789.19 | [9] |

| A. flavus, P. citrinum | 1578.16 | [9] | |

| Ethyl Cinnamate | Candida species | 726.36 | [9] |

| Butyl Cinnamate | Candida, Aspergillus, Penicillium species | 626.62 | [9] |

| Decyl Cinnamate | S. aureus, S. epidermidis, P. aeruginosa | 550.96 | [10] |

| Benzyl Cinnamate | S. aureus, S. epidermidis | 537.81 | [10] |

| P. aeruginosa | 1075.63 | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Inoculum: Culture the test microorganism overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation and Incubation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[6] Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).[6]

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Cinnamate derivatives have shown significant anti-inflammatory properties, often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[7]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for screening acute anti-inflammatory activity.[6]

-

Animal Handling: Use healthy adult rodents (e.g., Wistar rats). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of this compound.

-

Drug Administration: Administer the test compound or standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan (a phlogistic agent) into the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[6]

Anticancer Activity